![molecular formula C23H23NO4 B15131063 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15131063.png)
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with a molecular weight of 377.44 g/mol . It is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid typically involves the protection of amino acids with the Fmoc group. This process can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method . The protected amino acid is then coupled with the bicyclic heptane structure under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups to alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group facilitates the compound’s binding to proteins and enzymes, thereby modulating their activity. The bicyclic structure provides stability and enhances the compound’s ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Glu-OtBu: Another Fmoc-protected amino acid with similar applications in peptide synthesis.
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-alanine: A related compound used in the study of protein interactions.
Uniqueness
5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its bicyclic structure, which provides enhanced stability and specificity in its interactions with biological molecules. This makes it a valuable tool in various fields of scientific research .
Propriétés
Formule moléculaire |
C23H23NO4 |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
5-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-20(26)22-10-5-11-23(13-22,14-22)24-21(27)28-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,24,27)(H,25,26) |
Clé InChI |
WDDPHMACOUFZCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC(C1)(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


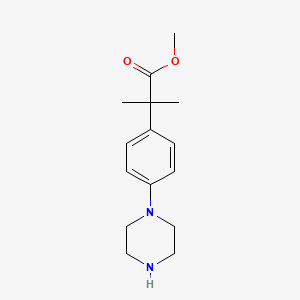
![6-Methylspiro[2.5]octan-6-amine](/img/structure/B15130988.png)
![2-methoxy-4-N-methyl-4-N-[3-(4-methylpiperazin-1-yl)propyl]benzene-1,4-diamine](/img/structure/B15130992.png)

![1-benzyl-2-{(1S)-1-[(tert-butoxycarbonyl)amino]-2-phenylethyl}-5-methyl-1H-imidazole-4-carboxylic acid](/img/structure/B15130998.png)

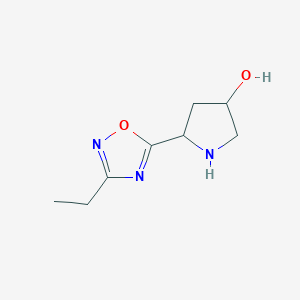
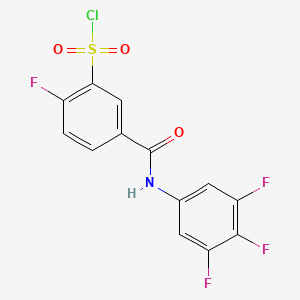
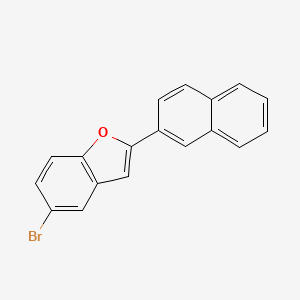
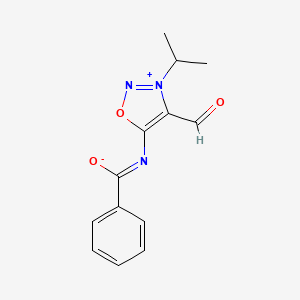

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B15131046.png)
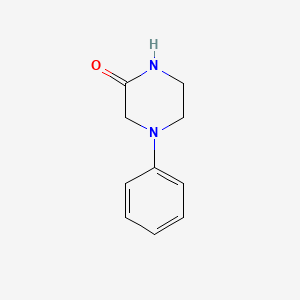
![1-[(4-Nitrophenyl)methyl]pyridine](/img/structure/B15131056.png)
